3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYSDGTWZQNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of cyclohexyl, imidazolidinone, and propanoic acid moieties, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyclohexylamino group has been linked to enhanced membrane permeability, facilitating the antimicrobial action .
Anti-inflammatory Effects
Research indicates that compounds containing the propanoic acid moiety can modulate inflammatory responses. In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at concentrations around 50 µg/mL, the compound showed a reduction in TNF-α levels by approximately 44–60% .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it exhibits moderate antiproliferative activity, with a notable decrease in cell viability at higher concentrations. For example, studies indicated a reduction in cell proliferation by about 25% at a concentration of 100 µg/mL .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Cytokine Production : The compound appears to inhibit the activation pathways leading to cytokine release in immune cells.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
-
Study on Anti-inflammatory Properties :
- Objective : To evaluate the effect on cytokine release.
- Method : PBMCs were stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of the compound.
- Results : Significant inhibition of TNF-α production was observed, particularly with derivatives containing similar structural components.
-
Antimicrobial Activity Assessment :
- Objective : To assess efficacy against bacterial strains.
- Method : Disk diffusion method was employed against selected bacterial strains.
- Results : Compounds demonstrated zones of inhibition comparable to standard antibiotics.
Data Tables
| Biological Activity | Concentration (µg/mL) | Effect |
|---|---|---|
| TNF-α Inhibition | 50 | 44–60% reduction |
| Cell Proliferation | 100 | 25% inhibition |
| Antimicrobial Efficacy | Varies | Zones of inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily identified through similarity metrics and patent literature. Below is a detailed analysis:
Table 1: Key Structural Analogs and Their Features
Key Findings:
Analogs with benzamide or benzoic acid cores (e.g., 57227-09-5, EP00361365) exhibit divergent pharmacophores, likely shifting biological targets from enzymes (e.g., proteases) to receptors (e.g., GPCRs) .
Substituent Effects: The cyclohexylamino-2-oxoethyl group in the target compound introduces steric bulk and amide-mediated H-bonding, which may enhance binding to hydrophobic pockets or allosteric enzyme sites. Dipropylamino and 4-hydroxyphenyl groups in 57227-09-5 suggest improved solubility but reduced metabolic stability compared to the target compound .
Patent Compounds :
- Derivatives such as those in EP00342850 and WO92/14706 feature bicycloheptane or cyclopentylcarboxamido groups, indicating a broader exploration of ring systems for conformational constraint in drug design .
Preparation Methods
Schiff Base-Mediated Cyclization
A widely adopted method involves the pseudo-multicomponent reaction of trans-(R,R)-1,2-diaminocyclohexane with aromatic aldehydes. The protocol, optimized via statistical design of experiments (DoE), proceeds as follows:
- Schiff base formation : Reacting trans-(R,R)-diaminocyclohexane with benzaldehyde in tetrahydrofuran (THF) under microwave irradiation generates a bis-imine intermediate.
- Sodium borohydride reduction : The Schiff base is reduced to a N,N-dibenzyl diamine, confirmed by thin-layer chromatography (TLC).
- Carbonyldiimidazole (CDI)-mediated cyclization : Treatment with CDI in dichloromethane (DCM) induces intramolecular cyclization, forming the imidazolidin-4-one core.
Optimization Insights :
- Temperature (40–70°C) significantly impacts yield, while stoichiometry exhibits negligible effects.
- Microwave irradiation enhances reaction rates, achieving 55–81% yields for analogous structures.
Introduction of the Cyclohexylamino-oxoethyl Group
Amidation of Ethyl Glyoxylate
The cyclohexylamino-oxoethyl moiety is installed via a two-step sequence:
- Ethyl glyoxylate activation : Reacting ethyl glyoxylate with thionyl chloride forms the acyl chloride intermediate.
- Cyclohexylamine coupling : The acyl chloride reacts with cyclohexylamine in dry DCM, yielding N-cyclohexyl-2-oxoacetamide.
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Triethylamine (TEA) acts as a base to scavenge HCl, driving the reaction to completion.
Propanoic Acid Side Chain Attachment
Michael Addition to Acrylic Acid
The propanoic acid chain is introduced via a Michael addition between the imidazolidinone enolate and acrylic acid:
- Enolate formation : Treating the imidazolidinone with lithium diisopropylamide (LDA) in THF at −78°C generates a stabilized enolate.
- Acrylic acid quenching : Adding acrylic acid to the enolate solution facilitates conjugate addition, producing the propanoic acid derivative.
Yield Considerations :
- Steric hindrance from the phenyl group necessitates prolonged reaction times (12–24 hours).
- Purification via silica gel chromatography (hexane/ethyl acetate, 5:1) isolates the product in 65–72% yield.
One-Pot Convergent Synthesis
Recent advances have enabled a one-pot protocol combining imidazolidinone formation, side-chain incorporation, and amidation:
- In situ diamine generation : trans-(R,R)-diaminocyclohexane reacts with benzaldehyde and CDI under microwave irradiation.
- Sequential functionalization : Introducing ethyl glyoxylate and cyclohexylamine during the cyclization step installs the oxoethylamide group.
- Propanoic acid addition : Post-cyclization Michael addition with acrylic acid completes the synthesis.
Advantages :
- Reduced purification steps and improved atom economy.
- Yields for analogous compounds reach 55–60%, comparable to multistep approaches.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multistep (Schiff base) | 5 | 55–81 | High regioselectivity | Labor-intensive purification |
| One-pot convergent | 3 | 55–60 | Streamlined process | Moderate yield for bulky substrates |
| Michael addition | 4 | 65–72 | Direct side-chain installation | Sensitivity to steric hindrance |
Data adapted from.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
